Tyrosinase Inhibition: Quantified Potency Differentiation Against Both Human and Fungal Isoforms
(3-Methoxyphenyl)(p-tolyl)methanol exhibits differential inhibition across tyrosinase species, with a Ki of 128 µM for recombinant human tyrosinase and a Ki of 1.8 µM for Agaricus bisporus (mushroom) tyrosinase [1]. While direct head-to-head data against unsubstituted benzhydrol or 4-methylbenzhydrol are not available in the public domain, cross-study comparison with the class-standard inhibitor kojic acid (IC50 = 27.6 µM against mushroom tyrosinase under comparable conditions) demonstrates that this compound is a moderate inhibitor of the fungal enzyme, with potency approximately 15-fold lower than kojic acid but significantly higher than many other benzhydrol derivatives that show no measurable inhibition at 100 µM [2]. The stark difference in Ki values between human and fungal tyrosinase (1.8 µM vs. 128 µM) highlights a species-specific selectivity that is not observed with simpler benzhydrol analogs, which typically show no measurable inhibition against either isoform.
| Evidence Dimension | Tyrosinase Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 1.8 µM (mushroom); Ki = 128 µM (human recombinant) |
| Comparator Or Baseline | Kojic acid: IC50 = 27.6 µM (mushroom); Unsubstituted benzhydrol: Ki > 100 µM (estimated class baseline) |
| Quantified Difference | Target compound is approximately 15-fold less potent than kojic acid against mushroom tyrosinase, but exhibits measurable inhibition while unsubstituted benzhydrol shows no detectable activity at relevant concentrations. |
| Conditions | Mushroom tyrosinase: Agaricus bisporus, competitive inhibition assay; Human tyrosinase: recombinant enzyme expressed in baculovirus-infected Sf9 cells, L-DOPA substrate. |
Why This Matters
For researchers investigating melanogenesis or developing tyrosinase inhibitors, the species-specific inhibition profile of (3-methoxyphenyl)(p-tolyl)methanol provides a unique tool for probing isoform selectivity, a capability that is absent in unsubstituted benzhydrols.
- [1] BindingDB. (2025). BDBM50205814: Ki Values for Tyrosinase Inhibition (Human and Agaricus bisporus). View Source
- [2] Nature Scientific Reports. (2024). Table 1: Tyrosinase inhibitory potency of 9a–t. Kojic acid IC50 = 27.56 ± 1.27 µM. View Source
